![molecular formula C13H12BrNO2 B1384197 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione CAS No. 341968-26-1](/img/structure/B1384197.png)
2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione
Overview
Description
2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione, also known as 4-Bromoanilinomethylene-1,3-cyclohexanedione, is a cyclic ketone compound with a variety of uses in scientific research. It is an important chemical reagent used in the synthesis of novel compounds and as a starting material for the production of a number of pharmaceuticals. This molecule has been extensively studied for its potential applications in biochemistry, physiology, and pharmacology.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications in drug discovery and development. Its structure suggests that it could be used as a building block for synthesizing novel pharmaceuticals. The bromoaniline moiety is particularly interesting because it can act as a pharmacophore, interacting with biological targets to modulate their activity .
Material Science
“2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione” may serve as a precursor for materials with unique electronic or photonic properties. Its conjugated system could be useful in creating organic semiconductors or components for optoelectronic devices .
Environmental Science
This compound could be explored for environmental applications, such as the development of sensors for pollutant detection. The brominated aromatic structure might allow for selective binding to specific contaminants, aiding in environmental monitoring efforts .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as reagents or standards in chromatographic methods or spectrometric analyses. Its distinct chemical properties can help in the qualitative and quantitative analysis of complex mixtures .
Biochemistry
Biochemically, “2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione” could be investigated for its interactions with enzymes or other proteins. It might act as an inhibitor or a probe to study biochemical pathways and mechanisms .
Pharmacology
Pharmacologically, the compound’s reactivity suggests it could be modified to create derivatives with potential therapeutic effects. It might be used in the synthesis of compounds with anti-inflammatory, analgesic, or antipyretic properties .
Organic Chemistry
In organic synthesis, this compound can be a versatile intermediate. Its reactive methylene group adjacent to the dione could undergo various chemical reactions, making it a valuable tool for constructing complex organic molecules .
Industrial Chemistry
From an industrial perspective, this compound’s robust structure makes it a candidate for the synthesis of dyes, pigments, or other industrial chemicals. Its ability to undergo various chemical transformations could be harnessed in large-scale production processes .
properties
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-9-4-6-10(7-5-9)15-8-11-12(16)2-1-3-13(11)17/h4-8,16H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBJYHMLYRXFQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201095 | |
Record name | 2-[[(4-Bromophenyl)amino]methylene]-1,3-cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801201095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione | |
CAS RN |
341968-26-1 | |
Record name | 2-[[(4-Bromophenyl)amino]methylene]-1,3-cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801201095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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